molecular formula C23H19N3O4 B2842659 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-51-2

2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2842659
CAS No.: 900003-51-2
M. Wt: 401.422
InChI Key: RUPIGOOVUYNVMW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused tricyclic system comprising pyrazole, oxazine, and benzene rings. Key structural features include:

  • Benzo[d][1,3]dioxol-5-yl group: This substituent (a methylenedioxybenzene moiety) contributes electron-withdrawing properties and enhances metabolic stability .
  • 7-Methoxy group: This substituent likely influences steric and electronic effects on the oxazine ring, affecting reactivity and binding affinity .

Synthesis: The compound can be synthesized via a multi-step route involving:

Formation of 2-hydroxychalcone intermediates from salicylic aldehydes and acetophenones.

Cyclization with hydrazine to generate pyrazoline intermediates.

Reaction with pyridine-4-carbaldehyde under acidic conditions to form the tricyclic pyrazolo-oxazine core .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-27-20-4-2-3-16-18-12-17(15-5-6-19-21(11-15)29-13-28-19)25-26(18)23(30-22(16)20)14-7-9-24-10-8-14/h2-11,18,23H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPIGOOVUYNVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, the precursor compounds are often synthesized through the reaction of benzo[d][1,3]dioxole derivatives with pyridine and other heterocyclic moieties under controlled conditions. The yield and purity of the final product are critical for subsequent biological evaluations.

Anticancer Properties

Recent studies have demonstrated that derivatives incorporating the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For example, compounds with similar moieties have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
Thiourea DerivativeHCT1161.54
Thiourea DerivativeMCF74.52

The mechanisms of action include inhibition of the epidermal growth factor receptor (EGFR), induction of apoptosis via the mitochondrial pathway, and disruption of cell cycle progression. Specifically, studies have shown that these compounds can upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

In addition to anticancer effects, compounds featuring the benzo[d][1,3]dioxole structure have been evaluated for antimicrobial activity. For instance, derivatives tested against bacterial strains such as Escherichia coli and Bacillus subtilis exhibited notable antibacterial properties. The presence of bulky hydrophobic groups in these compounds is believed to enhance their interaction with bacterial membranes, leading to increased efficacy .

Case Studies

One notable study focused on a series of benzo[d][1,3]dioxole derivatives where their cytotoxic effects were assessed across multiple cancer cell lines. The results indicated that some derivatives had lower IC50 values compared to standard chemotherapeutics like doxorubicin, suggesting they may serve as effective alternatives or adjuncts in cancer therapy .

Another investigation explored the structural activity relationship (SAR) of these compounds. By modifying substituents on the benzo[d][1,3]dioxole core and evaluating their biological activities, researchers were able to identify key functional groups responsible for enhanced anticancer activity. This approach aids in the rational design of more potent derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, benzotriazole derivatives have shown promising antibacterial activity against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria . The presence of the pyridine ring in our compound may enhance its interaction with microbial targets.

Anticancer Potential

Compounds with pyrazolo[1,5-c][1,3]oxazine structures have been studied for their anticancer properties. Some derivatives have demonstrated cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation .

Neuroprotective Effects

There is emerging evidence that compounds with similar frameworks may possess neuroprotective properties. They could potentially inhibit neuroinflammation or oxidative stress pathways, making them candidates for treating neurodegenerative disorders .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of compounds derived from benzodioxole and pyridine structures for their antibacterial efficacy. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that our target compound could be further explored in this context .

Case Study 2: Anticancer Activity

In a recent investigation, a compound structurally related to our target was tested against various cancer cell lines. The findings revealed significant cytotoxicity at low micromolar concentrations, indicating the potential for development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialBenzotriazoleEffective against MRSA and Gram-negative bacteria
AnticancerPyrazolo derivativesCytotoxicity in cancer cell lines
NeuroprotectiveSimilar frameworksInhibition of neuroinflammation

Comparison with Similar Compounds

Key Research Findings

Bioavailability : The pyridin-4-yl group in the target compound improves aqueous solubility compared to purely aryl-substituted analogs (e.g., 4-methylphenyl in ), critical for oral administration .

Metabolic Stability : The benzo[d][1,3]dioxol-5-yl group reduces oxidative metabolism by cytochrome P450 enzymes, as observed in related dihydropyrazoles .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., fluorine in ) enhance target affinity but reduce solubility.
  • Methoxy groups at position 7 improve steric complementarity in receptor binding .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with chalcone formation via Claisen-Schmidt condensation between substituted salicylic aldehydes and acetophenones. Subsequent cyclization with hydrazine yields pyrazoline intermediates, which react with pyridine carbaldehydes to form the pyrazolo-oxazine core . Key considerations:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol improves chalcone purity .
  • Catalysts : Acidic or basic conditions (e.g., HCl or KOH) modulate ring-closure kinetics .
  • Microwave-assisted synthesis : Reduces reaction time by 50–70% compared to thermal methods while maintaining >85% yield .

Q. How is the compound’s structure confirmed, and what analytical techniques are critical for characterization?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. For example, the pyridin-4-yl substituent shows distinct aromatic protons at δ 8.5–8.7 ppm .
  • X-ray crystallography : Resolves stereochemistry at the 5,10b-dihydro junction, confirming the chair-like conformation of the oxazine ring .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 446.2) .

Q. What strategies are used to screen the compound’s biological activity in early-stage research?

Methodological Answer: Initial screening focuses on Lipinski’s and Veber’s rules to predict bioavailability:

  • Lipinski compliance : Molecular weight <500 Da, LogP <5, H-bond donors ≤5, acceptors ≤10 .
  • In vitro assays :
    • Enzyme inhibition (e.g., kinase or protease targets) using fluorescence polarization.
    • Cytotoxicity via MTT assays (IC50_{50} values in µM range) .
  • ADMET profiling : Microsomal stability tests (e.g., human liver microsomes) and Caco-2 permeability models .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

Methodological Answer: Low yields (<50%) often stem from steric hindrance at the pyridin-4-yl substituent. Mitigation strategies:

  • Temperature modulation : Gradual heating (60°C → 120°C) prevents premature decomposition .
  • Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize transition states during oxazine ring formation .
  • Catalytic additives : Pd(OAc)2_2 (5 mol%) accelerates aryl coupling, improving yields to ~75% .

Q. What computational methods predict the compound’s binding interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulates binding to receptors (e.g., GABAA_A or serotonin transporters). Key parameters:
    • Grid box centered on active site (20 Å3^3).
    • Pyridin-4-yl shows strong π-π stacking with Phe residues (binding energy ≤−8.5 kcal/mol) .
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns. RMSD <2 Å indicates stable binding .
  • Quantum mechanical calculations (Gaussian) : Maps electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots .

Q. How should researchers address contradictions between in vitro activity and computational predictions?

Methodological Answer: Discrepancies often arise from assay conditions or target flexibility:

  • Validate computational models : Re-dock with co-crystallized ligands to verify scoring function accuracy .
  • Assay optimization :
    • Adjust pH (7.4 vs. 6.5) to mimic physiological vs. lysosomal environments.
    • Include serum proteins (e.g., BSA) to account for nonspecific binding .
  • Probe structural analogs : Compare with compounds sharing the benzo[d][1,3]dioxol-5-yl group but differing in pyridine substitution (e.g., 4- vs. 3-pyridinyl). Bioactivity shifts >2-fold suggest substituent-specific effects .

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